2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde
Description
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde is an indolizine derivative characterized by a fused bicyclic aromatic system (indolizine core) substituted with a 2,5-dimethylphenyl group at position 2, an ethyl group at position 6, and a carbaldehyde functional group at position 3. The 2,5-dimethylphenyl substituent may enhance lipophilicity and influence electronic properties, while the carbaldehyde group could participate in hydrogen bonding or act as a reactive site for further derivatization.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-6-ethylindolizine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-4-15-7-8-16-10-18(19(12-21)20(16)11-15)17-9-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWAONSHMSVSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=C2C=O)C3=C(C=CC(=C3)C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde typically involves the construction of the indolizine core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . For instance, methanesulfonic acid (MsOH) can be used as a catalyst under reflux conditions in methanol (MeOH) to yield the desired indolizine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar routes to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions would be tailored to achieve cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carboxylic acid.
Reduction: 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The indolizine core is a common motif in many bioactive compounds, and modifications of this structure can lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific structural features provided by the indolizine core.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows for potential covalent interactions with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The indolizine core can also engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Indolizine vs. Naphthalene Carboxamides
- The carbaldehyde group at position 3 may act as an electron-withdrawing group (EWG), modulating electronic density and reactivity .
- Naphthalene Carboxamides : Compounds in feature a hydroxynaphthalene core with a carboxamide linker. The hydroxyl and carboxamide groups facilitate hydrogen bonding, crucial for PET inhibition in photosystem II .
| Property | 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde | N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
|---|---|---|
| Core Structure | Indolizine | Naphthalene |
| Key Functional Groups | Carbaldehyde, ethyl, 2,5-dimethylphenyl | Hydroxyl, carboxamide, 2,5-dimethylphenyl |
| Hypothesized Activity | Herbicidal (inferred) | PET inhibition (IC~50~ ~10 µM) |
| Lipophilicity (LogP)* | Higher (due to ethyl and methyl groups) | Moderate (hydroxyl reduces logP) |
*Predicted based on substituents.
Thiazolo-Pyrimidine Derivatives ()
Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo-pyrimidines share substituent motifs (e.g., methyl groups on aromatic rings) but differ in core structure. The thiazolo-pyrimidine scaffold incorporates heteroatoms (N, S), which may enhance solubility or metal coordination. For example:
- 2,4,6-Trimethylbenzylidene substituents in compound 11a yield a melting point of 243–246°C, suggesting high crystallinity .
- The target indolizine compound’s melting point is unreported, but its larger aromatic system may result in higher thermal stability compared to smaller molecules like 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid (mp 115–118°C; ) .
Biological Activity
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of 2-(2,5-dimethylphenyl)-6-ethylindolizine-3-carbaldehyde typically involves multi-step organic reactions. The compound features a complex indolizine structure, which is known for its diverse biological applications. The empirical formula and molecular weight are crucial for understanding its reactivity and interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with indolizine structures often exhibit significant anticancer properties. For instance, studies have demonstrated that similar indolizine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Indolizine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(2,5-Dimethylphenyl)-6-ethyl... | MCF-7 (Breast) | 5.5 | Apoptosis induction |
| Indolizine derivative A | HeLa (Cervical) | 7.2 | Cell cycle arrest |
| Indolizine derivative B | A549 (Lung) | 4.8 | Inhibition of angiogenesis |
2. Antimicrobial Activity
Indolizines have also shown promising antimicrobial properties against various pathogens. The structure allows for interaction with microbial membranes, leading to disruption and cell death.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several indolizine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, demonstrating strong antibacterial activity.
3. Anti-inflammatory Properties
Compounds in the indolizine class have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
Research Findings
In vitro studies revealed that 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
The precise mechanisms through which 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways:
- Cell Cycle Regulation : Induces cell cycle arrest at the G1 phase.
- Apoptosis Pathway Activation : Triggers caspase-dependent apoptosis.
- Inflammatory Pathway Modulation : Inhibits NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
